molecular formula C6H11N3 B3026568 1-(1H-Pyrazol-3-YL)propan-2-amine CAS No. 1017783-22-0

1-(1H-Pyrazol-3-YL)propan-2-amine

Cat. No. B3026568
CAS RN: 1017783-22-0
M. Wt: 125.17
InChI Key: KCYGESYSBXWUJF-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-3-YL)propan-2-amine is a chemical compound with the CAS Number 936940-15-7 . It has a molecular weight of 125.17 and a linear formula of C6 H11 N3 . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6 H11 N3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 125.17 and a linear formula of C6 H11 N3 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of pyrazole derivatives. For example, in the study of (Titi et al., 2020), N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and other derivatives were synthesized and characterized using various spectroscopic methods. These compounds showed potential biological activity against breast cancer and microbes.

Antimicrobial and Antifungal Agents

  • 1-(1H-Pyrazol-3-YL)propan-2-amine derivatives have shown promise as potent antibacterial and antifungal agents. (Draoui et al., 2022) synthesized a new pyrazole ligand and its coordination complexes, which demonstrated significant activity against various types of bacteria and fungi.

Polymerization Applications

  • The compound has been used in the polymerization of methyl methacrylate. In the research conducted by (Shin et al., 2016), Co(II), Zn(II), and Cd(II) complexes derived from this compound were synthesized and used to polymerize methyl methacrylate, resulting in poly(methylmethacrylate) with high molecular weight and narrow polydispersity.

Catalysis in Copolymerization

  • This compound has been employed as a catalyst in the copolymerization of CO2 and cyclohexene oxide. (Matiwane et al., 2020) synthesized pyrazolyl compounds which were active in forming poly(cyclohexene carbonate) and cyclohexene carbonate at low CO2 pressures and solvent-free conditions.

Pharmaceutical Synthesis

  • It has been used in the synthesis of various pharmaceutical compounds. For instance, (Yang et al., 2014) developed a route for the preparation of a novel oxazolidinone antibacterial candidate, involving a compound derived from this compound.

Diverse Chemical Synthesis

  • The compound serves as a key intermediate in the synthesis of various chemically diverse libraries. For example, (Roman, 2013) used this compound derivatives in different types of alkylation and ring closure reactions to generate a variety of compounds.

Material Science

  • In material science, this compound has been used in the preparation and characterization of new materials. (Vyas et al., 2012) synthesized and characterized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals, demonstrating the compound's utility in crystal growth and characterization.

properties

IUPAC Name

1-(1H-pyrazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYGESYSBXWUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677501
Record name 1-(1H-Pyrazol-5-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017783-22-0
Record name 1-(1H-Pyrazol-5-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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